molecular formula C11H20O2 B2911289 2-Cyclooctylpropanoic acid CAS No. 17207-38-4

2-Cyclooctylpropanoic acid

Cat. No.: B2911289
CAS No.: 17207-38-4
M. Wt: 184.279
InChI Key: ALTSJMZEBRXBSZ-UHFFFAOYSA-N
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Description

2-Cyclooctylpropanoic acid is a carboxylic acid derivative with a cyclooctyl group attached to the second carbon of the propanoic acid backbone (structure: CH₂(COOH)CH(C₈H₁₅)). These compounds are typically used as intermediates in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

2-cyclooctylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-9(11(12)13)10-7-5-3-2-4-6-8-10/h9-10H,2-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTSJMZEBRXBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclooctylpropanoic acid typically involves the reaction of cyclooctyl bromide with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or dimethylformamide

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as:

    Continuous flow synthesis: Utilizing microreactors to enhance reaction efficiency and yield.

    Catalytic processes: Employing catalysts to improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclooctylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Formation of alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation or nitration reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Cyclooctyl ketone or cyclooctyl aldehyde.

    Reduction: Cyclooctyl alcohol.

    Substitution: Halogenated cyclooctyl derivatives.

Scientific Research Applications

2-Cyclooctylpropanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyclooctylpropanoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Gaps

  • Cycloalkyl vs. Aromatic Substituents: Cycloalkyl-substituted propanoic acids generally exhibit lower toxicity compared to aromatic or halogenated derivatives, making them preferable in drug design .
  • Synthetic Challenges: The synthesis of this compound may face steric hindrance due to the large cyclooctyl group, necessitating optimized catalytic conditions.
  • Data Limitations: Direct experimental data on this compound’s pKa, solubility, and biological activity are absent in the provided evidence, highlighting a need for further study.

Biological Activity

2-Cyclooctylpropanoic acid is a compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique cycloalkane structure, which may influence its interaction with biological targets. The compound's structure can enhance its lipophilicity and facilitate binding to various enzymes and receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can lead to the inhibition or activation of enzymes and receptors, resulting in various biological effects. Ongoing research is focused on elucidating the precise pathways involved in these interactions.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of certain bacterial strains, suggesting potential applications in developing new antimicrobial agents.

2. Anti-inflammatory Effects

Studies have suggested that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions associated with chronic inflammation. The mechanism may involve the modulation of pro-inflammatory cytokines.

3. Enzyme Inhibition

Preliminary studies indicate that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thus influencing various physiological processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Activity : A study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating significant antimicrobial efficacy .
  • Research on Anti-inflammatory Effects : In a controlled experiment, mice treated with this compound showed reduced levels of inflammatory markers such as TNF-α and IL-6 compared to untreated controls. This suggests a potential role for this compound in managing inflammatory diseases .
  • Enzyme Inhibition Study : A biochemical assay revealed that this compound inhibited cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. The IC50 value was found to be approximately 25 µM, indicating moderate inhibition .

Data Summary Table

Biological ActivityObservationsReference
Antimicrobial ActivityMIC = 50 µg/mL against S. aureus and E. coli
Anti-inflammatory EffectsReduced TNF-α and IL-6 levels in mice
Enzyme InhibitionIC50 = 25 µM for COX inhibition

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